molecular formula C23H27N3O5S2 B2714721 Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 865246-74-8

Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2714721
CAS RN: 865246-74-8
M. Wt: 489.61
InChI Key: BGYNEASZAHNCQL-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H26N4O7S3 . It has an average mass of 554.659 Da and a monoisotopic mass of 554.096375 Da . The structure includes a benzothiazole ring, which is a heterocyclic compound, and various functional groups such as sulfamoyl and benzoyl groups.

Scientific Research Applications

  • Chemical Structure and Properties :

    • Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exhibits tautomeric properties and undergoes specific transformations under different conditions, such as decomposition to (1,2-benzisothiazol-3-yl)acetonitrile in dimethyl sulphoxide or affording 3-methyl-1,2-benzisothiazole upon hydrolysis and decarboxylation (Carrington et al., 1972).
  • Synthetic Applications :

    • The compound has been used in the synthesis of novel derivatives such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate, showcasing its potential in creating diverse chemical structures (Mohamed, 2014).
  • Molecular Modelling and Drug Development :

    • Derivatives of Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate have been developed and studied for their potential in drug development, especially in antithrombotic treatments, highlighting the role of Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate derivatives in medicinal chemistry (Hayashi et al., 1998).
  • Biochemical and Biological Studies :

    • The compound's derivatives have been involved in biological studies such as evaluating their anti-inflammatory activity, showcasing their potential therapeutic applications (Abignente et al., 1976).
  • Reagent Synthesis and Organic Chemistry Applications :

    • Ethyl 2-(2-benzothiazolylsulfinyl)acetates, related to the compound , are used as reagents in sulfinyl-Knoevenagel reaction, useful in the synthesis of compounds found in biologically active natural products (Du et al., 2012).
  • Crystallographic and Structural Analysis :

    • Studies like crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate, involving similar chemical structures, provide insights into the molecular configuration and potential pharmaceutical applications of this compound derivatives (Li et al., 2015).

properties

IUPAC Name

ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-25(6-2)33(29,30)18-11-9-17(10-12-18)22(28)24-23-26(15-21(27)31-7-3)19-13-8-16(4)14-20(19)32-23/h8-14H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYNEASZAHNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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